![molecular formula C12H23ClN2O2 B6600694 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1955553-43-1](/img/structure/B6600694.png)
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride is a synthetic compound that features a unique combination of a cyclohexylamine derivative and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride typically involves a multi-step process. One common route includes the reaction of a cyclohexylamine derivative with an appropriate pyrrolidine precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the development of drugs targeting neurological disorders and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Cyclohexylamine derivatives: Compounds such as cyclohexylamine and its substituted derivatives are also comparable in terms of their chemical properties and applications.
Uniqueness
What sets 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride apart is its unique combination of a cyclohexylamine and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with various biological targets.
Properties
IUPAC Name |
2-(4-aminocyclohexyl)oxy-1-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14;/h10-11H,1-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRPAEZJJVPAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
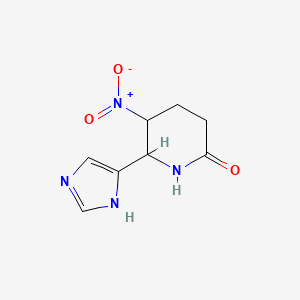
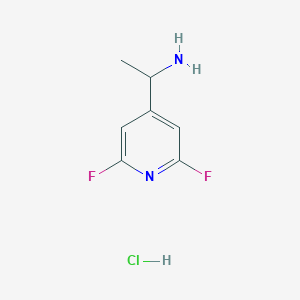
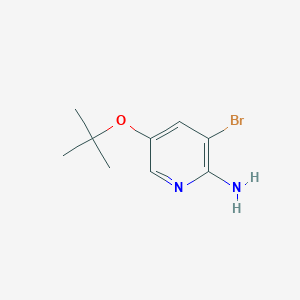
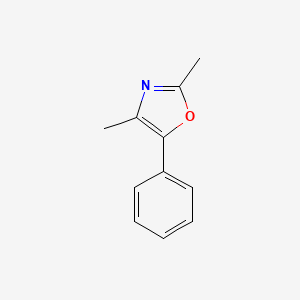
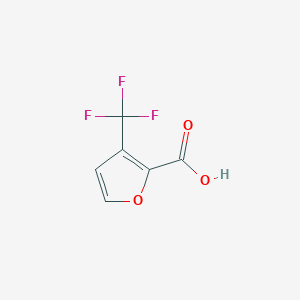
![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)
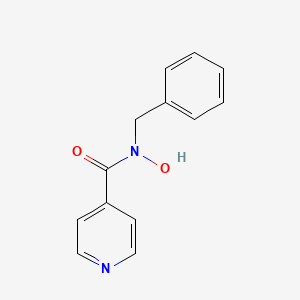
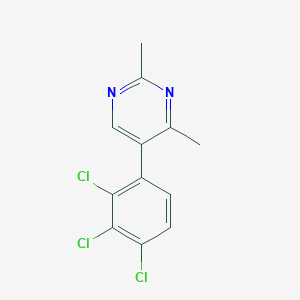
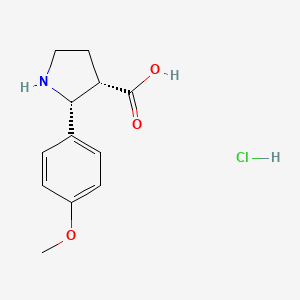
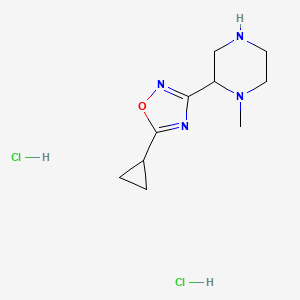
![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride](/img/structure/B6600711.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)
![2-thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B6600716.png)
